molecular formula C18H19N5 B2376385 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline CAS No. 904827-83-4

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline

Cat. No.: B2376385
CAS No.: 904827-83-4
M. Wt: 305.385
InChI Key: DPPQSBHXPFOGRQ-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally the indoline moiety. The reaction conditions often involve the use of strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The indoline moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)indoline is unique due to its specific combination of pyrazole, pyrimidine, and indoline rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-11-17(22-9-8-15-6-4-5-7-16(15)22)20-18(19-12)23-14(3)10-13(2)21-23/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQSBHXPFOGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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